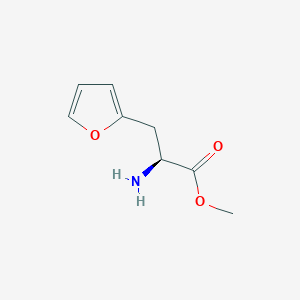

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (2S)-2-amino-3-(furan-2-YL)propanoate” is a chemical compound with the molecular formula C8H11NO3 . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic secondary amine, and 1 furane .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . Another study reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered furan ring, an aliphatic ester group, and an aromatic secondary amine . The molecule consists of 11 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis

The reaction of similar compounds in acidic methanol yields products like dimethyl 4-oxoheptanedioate . The key step in these reactions involves the attack of an enol oxygen onto a protonated carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 169.17784 g/mol . The molecule contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic secondary amine, and 1 furane .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Amino acid compounds have been explored for their potential as eco-friendly corrosion inhibitors for metals. For example, specific compounds similar in structure to Methyl (2S)-2-amino-3-(furan-2-yl)propanoate were synthesized and demonstrated effectiveness in preventing corrosion of N80 steel in acidic solutions. These compounds showed mixed-type inhibition behavior, with adsorption following Langmuir adsorption isotherm. Advanced spectroscopic methods supported these findings, highlighting the potential of furan-containing amino acid compounds in corrosion protection applications (Yadav, Sarkar, & Purkait, 2015).

Organic Synthesis

The utility of furan-containing compounds in organic synthesis is notable, especially in the synthesis of complex organic molecules. These compounds have been used as precursors for synthesizing diverse structures, such as indenothiophenes and indenofurans, which are of interest due to their unique chemical properties. Such syntheses often involve aldol-type reactions, showcasing the versatility of furan derivatives in constructing complex organic frameworks (Jeon & Lee, 2008).

Biological Activity

Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been synthesized and evaluated for their biological activities. These compounds were tested for cytotoxicity against cancer cell lines and antimicrobial properties against various bacteria. Notably, specific derivatives exhibited potent biological activity, demonstrating the potential of furan-containing compounds in the development of new therapeutic agents (Phutdhawong et al., 2019).

Materials Science

In the field of materials science, furan derivatives have been explored for their application in the synthesis of insensitive energetic materials. The synthesis of specific furazan-based compounds and their evaluation as components in energetic materials underscore the potential of furan derivatives in creating more stable and less sensitive explosives (Yu et al., 2017).

Antimicrobial Applications

Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and evaluated for their antimicrobial activity. These studies provide insights into the antimicrobial potential of furan-containing compounds, highlighting their usefulness in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Zukünftige Richtungen

The future directions of “Methyl (2S)-2-amino-3-(furan-2-YL)propanoate” could involve further exploration of its synthesis, properties, and potential applications. Biomass-derived furans, such as this compound, are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(furan-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZJZYPBZXARCU-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2604223.png)

![3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2604224.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2604227.png)

![7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2604228.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B2604229.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B2604231.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)

![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)